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Compound Name: (Rac)-BAY-985

Cat. No.: B15092534 Get Quote

Application Notes and Protocols for (Rac)-BAY-985
(Rac)-BAY-985, hereafter referred to as BAY-985, is a highly potent and selective dual inhibitor

of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are crucial

components of intracellular signaling pathways, particularly in the innate immune response and

inflammatory processes. BAY-985 acts as an ATP-competitive inhibitor and has been utilized in

cancer cell line studies to investigate the roles of TBK1 and IKKε in cell proliferation and

survival.

These application notes provide detailed protocols for the use of BAY-985 in cell culture

experiments, including its mechanism of action, effects on specific cell lines, and

methodologies for assessing its activity.

Mechanism of Action
BAY-985 is a chemical probe that selectively inhibits the kinase activity of TBK1 and IKKε.[1][2]

[3] This inhibition prevents the downstream phosphorylation of target proteins, most notably the

interferon regulatory factor 3 (IRF3).[1][2] The phosphorylation of IRF3 is a critical step in the

activation of type I interferon responses. By blocking this event, BAY-985 can modulate

inflammatory signaling. Additionally, TBK1 and IKKε have been implicated in oncogenic

pathways, and their inhibition by BAY-985 has been shown to have anti-proliferative effects in

certain cancer cell lines.
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The following tables summarize the reported in vitro and cellular activities of BAY-985.

Table 1: In Vitro Kinase Inhibition

Target IC₅₀ (nM) Assay Conditions

TBK1 2 Low ATP

TBK1 30 High ATP

IKKε 2 Not specified

FLT3 123 Not specified

RSK4 276 Not specified

DRAK1 311 Not specified

ULK1 7930 Not specified

Data sourced from

MedchemExpress and Selleck

Chemicals.

Table 2: Cellular Activity

Assay Cell Line IC₅₀ (nM)

IRF3 Phosphorylation MDA-MB-231 74

Anti-proliferation SK-MEL-2 900

Anti-proliferation ACHN 7260

Data sourced from

MedchemExpress and Selleck

Chemicals.

Signaling Pathway Diagram
The following diagram illustrates the signaling pathway inhibited by BAY-985.
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Caption: Inhibition of the TBK1/IKKε signaling pathway by BAY-985.

Experimental Protocols
Cell Culture and Maintenance
This protocol provides general guidelines for culturing cell lines for use with BAY-985. Specific

cell lines such as SK-MEL-2 (melanoma) and ACHN (renal cell carcinoma) have been shown to
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be responsive to BAY-985.

Materials:

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks or plates

Humidified incubator (37°C, 5% CO₂)

Procedure:

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Subculture cells every 2-3 days or when they reach 80-90% confluency.

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize

with fresh medium.

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks

or plates at the desired density.

Preparation of BAY-985 Stock Solution
Materials:

BAY-985 powder
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Dimethyl sulfoxide (DMSO)

Sterile microcentrifuge tubes

Procedure:

Prepare a high-concentration stock solution of BAY-985 (e.g., 10 mM) in DMSO.

Ensure the powder is completely dissolved by vortexing.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C.

Cell Proliferation Assay (CellTiter-Glo®)
This protocol details a method to assess the anti-proliferative effects of BAY-985 on cancer cell

lines.

Materials:

Cultured cells (e.g., SK-MEL-2, ACHN)

White, opaque 384-well microtiter plates

BAY-985 stock solution

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Experimental Workflow Diagram:
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Caption: Workflow for a cell proliferation assay using BAY-985.
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Procedure:

Seed cells into a white, opaque 384-well plate at a density of 300-800 cells per well in 50 µL

of medium. The optimal seeding density should be determined for each cell line.

Incubate the plate for 24 hours to allow cells to attach.

Prepare serial dilutions of BAY-985 in culture medium from the stock solution. The final

concentrations should span a range appropriate to determine the IC₅₀ (e.g., 0.1 nM to 10

µM).

Add the diluted BAY-985 or vehicle control (DMSO) to the respective wells.

Incubate the plate for 96 hours.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value using appropriate software (e.g., GraphPad Prism).

Western Blot for IRF3 Phosphorylation
This protocol can be used to confirm the mechanism of action of BAY-985 by assessing the

phosphorylation of IRF3.

Materials:

Cultured cells (e.g., MDA-MB-231)

BAY-985
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Stimulating agent (e.g., poly(I:C) or cGAMP) to activate the TBK1/IKKε pathway

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

Secondary antibody (HRP-conjugated)

SDS-PAGE gels and blotting equipment

Chemiluminescent substrate

Procedure:

Plate cells and allow them to adhere overnight.

Pre-treat the cells with various concentrations of BAY-985 or vehicle control for 1-2 hours.

Stimulate the cells with an appropriate agent (e.g., 1 µg/mL poly(I:C)) for a predetermined

time (e.g., 4-6 hours) to induce IRF3 phosphorylation.

Wash the cells with cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Visualize the bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total-IRF3 antibody as a loading control.
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Note on (Rac)-BAY-985 vs. Munc18-1/syntaxin 1 Inhibition: The available scientific literature

primarily identifies BAY-985 as a TBK1/IKKε inhibitor. There is no substantial evidence to

suggest that it also acts as an inhibitor of the Munc18-1/syntaxin 1 interaction, which is

involved in SNARE-mediated vesicle fusion in neurons. Researchers should be aware of this

distinction when designing experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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